Cas no 1439902-92-7 (1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid)

1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid is a brominated aromatic compound featuring an imidazole-carboxylic acid scaffold, which serves as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the 3-bromobenzyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating further functionalization. The carboxylic acid moiety allows for derivatization into esters, amides, or other derivatives, broadening its applicability in drug discovery and material science. This compound is particularly valuable for constructing pharmacologically active molecules due to its balanced reactivity and stability. Its well-defined structure and purity make it suitable for research applications requiring precise molecular modifications.
1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid structure
1439902-92-7 structure
Product Name:1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid
CAS No:1439902-92-7
MF:C11H9BrN2O2
MW:281.105361700058
CID:5023544
Update Time:2025-10-19

1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid
    • 1-(3-Bromobenzyl)-1H-imidazole-4-carboxylic acid
    • 1-[(3-BROMOPHENYL)METHYL]IMIDAZOLE-4-CARBOXYLIC ACID
    • Inchi: 1S/C11H9BrN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
    • InChI Key: YCRUDBCKGBVWAF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CN1C=NC(C(=O)O)=C1

Computed Properties

  • Exact Mass: 279.98474 g/mol
  • Monoisotopic Mass: 279.98474 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.1
  • Molecular Weight: 281.10

1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid Pricemore >>

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